N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of cyano and ethoxy groups attached to phenyl rings, which are further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The starting materials, 2-cyano-4,5-diethoxybenzene and 3,4-diethoxybenzene, are subjected to a Friedel-Crafts acylation reaction to form the corresponding acylated intermediates.
Amidation Reaction: The acylated intermediates are then reacted with an appropriate amine under controlled conditions to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The cyano and ethoxy groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure with methoxy groups instead of ethoxy groups.
N-(2-cyano-4,5-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)acetamide: Similar structure with hydroxy groups instead of ethoxy groups.
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is unique due to the presence of ethoxy groups, which may influence its solubility, reactivity, and overall chemical behavior compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-27-19-10-9-16(11-20(19)28-6-2)12-23(26)25-18-14-22(30-8-4)21(29-7-3)13-17(18)15-24/h9-11,13-14H,5-8,12H2,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJSTIMYRKEWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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